Cas no 1955547-10-0 (3-(4-aminooxan-4-yl)benzonitrile hydrochloride)

3-(4-aminooxan-4-yl)benzonitrile hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(4-aminooxan-4-yl)benzonitrile hydrochloride
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- MDL: MFCD30181330
3-(4-aminooxan-4-yl)benzonitrile hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304310-0.1g |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95.0% | 0.1g |
$400.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046414-1g |
3-(4-Aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95% | 1g |
¥5775.0 | 2023-02-27 | |
Enamine | EN300-304310-5.0g |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 | |
Enamine | EN300-304310-0.5g |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95.0% | 0.5g |
$902.0 | 2025-03-19 | |
A2B Chem LLC | AW00778-5g |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95% | 5g |
$3567.00 | 2024-04-20 | |
Aaron | AR01B6ZA-100mg |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95% | 100mg |
$575.00 | 2025-02-09 | |
A2B Chem LLC | AW00778-10g |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95% | 10g |
$5271.00 | 2024-04-20 | |
Aaron | AR01B6ZA-250mg |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95% | 250mg |
$812.00 | 2025-02-09 | |
1PlusChem | 1P01B6QY-500mg |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95% | 500mg |
$1038.00 | 2025-03-19 | |
1PlusChem | 1P01B6QY-50mg |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride |
1955547-10-0 | 95% | 50mg |
$333.00 | 2025-03-19 |
3-(4-aminooxan-4-yl)benzonitrile hydrochloride 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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3-(4-aminooxan-4-yl)benzonitrile hydrochlorideに関する追加情報
Comprehensive Overview of 3-(4-aminooxan-4-yl)benzonitrile hydrochloride (CAS No. 1955547-10-0)
3-(4-aminooxan-4-yl)benzonitrile hydrochloride (CAS No. 1955547-10-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. The compound features a benzonitrile core linked to a 4-aminooxane moiety, which is further stabilized as a hydrochloride salt. This combination of functional groups makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
In recent years, the demand for novel small-molecule inhibitors and pharmacological probes has surged, driven by advancements in precision medicine and personalized therapies. Researchers are increasingly exploring compounds like 3-(4-aminooxan-4-yl)benzonitrile hydrochloride for their potential to address unmet medical needs. Its chemical stability and solubility profile make it suitable for various experimental conditions, including high-throughput screening and in vitro assays.
The compound’s molecular structure has also piqued interest in the field of computational chemistry, where it is used to model interactions with biological targets. For instance, its aminooxane group can form hydrogen bonds with active sites of enzymes, while the benzonitrile moiety contributes to aromatic stacking interactions. These features align with current trends in structure-activity relationship (SAR) studies, a hot topic in drug design.
Another area of growing relevance is the compound’s potential role in neurodegenerative disease research. With the rise of conditions like Alzheimer’s and Parkinson’s, scientists are investigating molecules that can modulate neurotransmitter receptors or protein aggregation pathways. Preliminary studies suggest that 3-(4-aminooxan-4-yl)benzonitrile hydrochloride may interact with key proteins involved in these processes, though further validation is required.
From a synthetic chemistry perspective, the compound’s preparation involves multi-step organic reactions, including cyclization and amination steps. Its hydrochloride salt form enhances purity and shelf life, addressing common challenges in compound storage and handling. These attributes are critical for laboratories focusing on high-purity intermediates for drug development.
In the context of green chemistry, researchers are also evaluating sustainable synthesis routes for 3-(4-aminooxan-4-yl)benzonitrile hydrochloride. Reducing solvent waste and optimizing catalytic processes are priorities, reflecting broader industry shifts toward environmentally friendly practices. This aligns with frequent searches for eco-friendly synthesis methods and green pharmaceuticals in scientific databases.
Furthermore, the compound’s analytical characterization is well-documented, with techniques like NMR spectroscopy, mass spectrometry, and HPLC ensuring accurate identification. Such rigor is essential for compliance with quality control standards in pharmaceutical manufacturing, a topic frequently queried by professionals in the field.
As the scientific community continues to explore 3-(4-aminooxan-4-yl)benzonitrile hydrochloride, its versatility in medicinal chemistry and biochemical assays remains a focal point. Whether for target identification or lead optimization, this compound exemplifies the intersection of innovation and practicality in modern research.
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